2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Description
BenchChem offers high-quality 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c1-6-10-8(5-11-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRBPTPMAPGUPQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H]2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
therapeutic potential of pyrrolidinyl thiazole derivatives
An In-depth Technical Guide to the Therapeutic Potential of Pyrrolidinyl Thiazole Derivatives
Executive Summary
The hybridization of distinct pharmacophores into a single molecular scaffold represents a powerful strategy in modern medicinal chemistry to develop novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This guide focuses on the burgeoning potential of pyrrolidinyl thiazole derivatives, a class of heterocyclic compounds that has demonstrated a remarkable breadth of biological activities. The fusion of the thiazole ring—a cornerstone of many clinically approved drugs—with the versatile pyrrolidine moiety has yielded compounds with significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This document provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and future outlook for these promising compounds, intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
The thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen, and it is a structural component in numerous clinically vital medicines, including the anti-HIV drug Ritonavir and the anticancer agent Dasatinib.[2][5] Its prevalence in nature, for instance in Vitamin B1 (Thiamine), underscores its biological significance.[1] Thiazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects.[2][6][7]
Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a core structure in many natural alkaloids like nicotine and is a privileged scaffold in drug design due to its favorable physicochemical properties and synthetic accessibility.[1][3] Pyrrolidine analogs have shown diverse therapeutic applications as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][8]
The strategic combination of these two moieties into a single pyrrolidinyl thiazole scaffold is based on the principle of molecular hybridization. This approach aims to create novel chemical entities that may exhibit synergistic or additive pharmacological effects, engage with multiple biological targets, or possess improved pharmacokinetic profiles compared to their individual components. The research highlighted in this guide validates this strategy, showcasing pyrrolidinyl thiazole derivatives as a versatile and promising class of compounds for addressing a range of unmet medical needs.
Core Synthesis Strategies
The construction of the pyrrolidinyl thiazole core is most commonly achieved through variations of the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of a thioamide with an α-haloketone. In the context of pyrrolidinyl thiazoles, this can be adapted by using a pyrrolidine-containing thioamide as a key building block.
General Synthetic Workflow
The logical flow for synthesizing a library of pyrrolidinyl thiazole derivatives for therapeutic evaluation generally follows a structured path. The workflow ensures that starting materials can be systematically varied to explore the structure-activity relationship (SAR) around the core scaffold.
Caption: General workflow for synthesis and optimization of pyrrolidinyl thiazole derivatives.
Detailed Experimental Protocol: Synthesis of a 2-Pyrrolidinyl-4-aminothiazole Derivative
This protocol is adapted from a one-pot synthesis procedure that has been successfully used to generate highly active antimicrotubule agents.[9] It describes the synthesis of 2-(pyrrolidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole (Compound 3f in the source literature).
Materials:
-
Pyrrolidine
-
Carbon disulfide (CS₂)
-
3,4,5-trimethoxybenzoylacetonitrile
-
Elemental sulfur (S₈)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
Diethyl ether
Procedure:
-
Thioamide Formation (in situ): To a stirred solution of pyrrolidine (1.0 mmol) in 10 mL of DMF, add triethylamine (1.1 mmol). Cool the mixture to 0°C in an ice bath.
-
Slowly add carbon disulfide (1.1 mmol) dropwise to the solution. Allow the reaction mixture to stir at room temperature for 30 minutes to form the dithiocarbamate salt.
-
Addition of Reagents: To the same reaction mixture, add 3,4,5-trimethoxybenzoylacetonitrile (1.0 mmol) followed by elemental sulfur (1.1 mmol).
-
Cyclization Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the cyclocondensation reaction to form the thiazole ring.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the crude product extensively with water and then with cold diethyl ether to remove impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(pyrrolidin-1-yl)-4-amino-5-(3,4,5-trimethoxybenzoyl)thiazole.
-
Characterization: Confirm the structure of the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Therapeutic Applications
Pyrrolidinyl thiazole derivatives have shown significant promise across several key therapeutic areas.
Anticancer Activity
The most extensively studied application of this scaffold is in oncology. Several derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: Microtubule Destabilization
A primary mechanism of action for potent pyrrolidinyl thiazole derivatives is the inhibition of tubulin polymerization.[9] Microtubules are critical components of the cytoskeleton involved in cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Certain 2-pyrrolidinyl-4-amino-5-benzoylthiazoles act as antimicrotubule agents, binding to the colchicine-binding site on β-tubulin.[9] This binding prevents the polymerization of tubulin dimers into microtubules, effectively halting cell division in rapidly proliferating cancer cells.
Caption: Mechanism of action for antimicrotubule pyrrolidinyl thiazole derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrrolidinyl thiazole scaffold has revealed critical structural requirements for potent anticancer activity.[9]
-
C-2 Position: The pyrrolidine ring at the C-2 position of the thiazole is essential for high activity. Even minor modifications, such as expanding the five-membered pyrrolidine to a six-membered piperazine ring, cause a dramatic reduction in antiproliferative effects.[9] This suggests a strict steric and conformational requirement for binding to the target.
-
C-5 Position: A benzoyl group, particularly one with a 3,4,5-trimethoxy substitution pattern, at the C-5 position is crucial for potency. This moiety likely engages in key hydrogen bonding or hydrophobic interactions within the colchicine-binding pocket of tubulin.[9]
Table 1: In Vitro Antiproliferative Activity of Selected Derivatives [9]
| Compound ID | C-2 Substituent | C-5 Substituent | IC₅₀ (µM) on MCF-7 Cells |
| 3f | Pyrrolidin-1-yl | 3,4,5-Trimethoxybenzoyl | 0.35 |
| 3g | Piperazin-1-yl | 3,4,5-Trimethoxybenzoyl | >10 |
| 3a | Methylamino | 3,4,5-Trimethoxybenzoyl | >10 |
| 3i | Pyrrolidin-1-yl | Benzoyl | >10 |
| CA-4 | (Reference) | (Reference) | 0.003 |
IC₅₀ is the concentration required to inhibit tumor cell proliferation by 50%. Data extracted from literature.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard colorimetric assay to assess the in vitro cytotoxicity of test compounds against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidinyl thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents.[1] Pyrrolidinyl thiazole derivatives have emerged as a promising scaffold in this area, showing activity against both Gram-positive and Gram-negative bacteria.[1][10]
Mechanism of Action
While the exact mechanisms for many derivatives are still under investigation, thiazole-containing compounds are known to interfere with essential bacterial processes. Potential targets include DNA gyrase, an enzyme critical for bacterial DNA replication, and enzymes involved in cell wall synthesis.[5][11] The combination with the pyrrolidine moiety appears to enhance cell permeability or target engagement.
Spectrum of Activity and SAR
Studies have shown that these compounds can be effective against challenging pathogens. For instance, certain thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their minimum inhibitory concentration (MIC) against Staphylococcus aureus, Bacillus cereus (Gram-positive), Escherichia coli, and Salmonella typhimurium (Gram-negative).[1][8]
-
Selectivity: Interestingly, some derivatives show selective activity. For example, a 4-F-phenyl substituted derivative was found to be particularly effective against Gram-positive bacteria while exhibiting low toxicity to healthy mammalian cells.[1][8] This selectivity is a highly desirable trait in antibiotic development.
-
Gram-Negative Barrier: As is common with many small molecules, achieving potent activity against Gram-negative bacteria can be challenging due to their protective outer membrane, which acts as a permeability barrier.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Derivatives [1]
| Compound ID | R-Group (Phenyl Substituent) | MIC (mg/mL) vs S. aureus | MIC (mg/mL) vs E. coli |
| 7 | H | 0.25 | >0.5 |
| 8 | 4-Cl | 0.25 | >0.5 |
| 11 | 4-F | 0.125 | >0.5 |
| 12 | 4-NO₂ | 0.25 | >0.5 |
Data extracted from a study on thiazole-based pyrrolidine derivatives.[1]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
-
Reading the MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Anti-inflammatory and Neuroprotective Potential
While less developed than the anticancer and antimicrobial applications, emerging evidence suggests that pyrrolidinyl thiazole derivatives hold potential for treating inflammatory conditions and neurodegenerative diseases.[3][12]
Anti-inflammatory Mechanism: Thiazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[12][13] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX/LOX, these compounds can reduce pain, swelling, and other symptoms of inflammation.
Neuroprotective Mechanism: In the context of neurodegenerative diseases like Alzheimer's, thiazole derivatives have been investigated as inhibitors of cholinesterases (AChE and BChE).[14][15][16] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy for managing the cognitive symptoms of Alzheimer's disease. The pyrrolidine scaffold is also being explored for its potential as a multipotent agent in neurodegeneration.[17]
Future Perspectives and Challenges
The is significant, but further research is required to translate this promise into clinical reality.
-
Lead Optimization: Future work should focus on optimizing the lead compounds identified to date. This includes fine-tuning the substituents on both the pyrrolidine and thiazole rings to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Target Deconvolution: For many of these compounds, the precise molecular targets remain to be elucidated. Advanced techniques such as chemical proteomics and thermal shift assays can be employed to identify the direct binding partners and clarify the mechanisms of action.
-
In Vivo Efficacy: The majority of the current data is from in vitro studies. It is critical to advance the most promising compounds into relevant animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy, toxicity, and pharmacokinetics.
-
Multi-Target Agents: Given the diverse activities of this scaffold, there is an exciting opportunity to design multi-target agents. For example, a single compound that possesses both anti-inflammatory and neuroprotective properties could be highly beneficial for treating neuroinflammatory conditions.[16][17]
References
-
Di Mola, A., et al. (2011). One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent. PMC. [Link]
-
Stanchev, M., et al. (1999). Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. PubMed. [Link]
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
-
A., S., & S., A. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bodake, M. B., et al. (2020). Efficient Synthesis of Novel Thiazole Substituted Pyrrolidine Derivatives and their Antimicrobial Evaluation. Asian Journal of Chemistry. [Link]
-
Kocabaş, E., et al. (2021). Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. ResearchGate. [Link]
-
Singh, S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Molecular Structure. [Link]
-
Jeelan Basha, N., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. [Link]
-
Request PDF. (2025). Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. ResearchGate. [Link]
-
Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. Archiv der Pharmazie. [Link]
-
Carocci, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry. [Link]
-
Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. PubMed. [Link]
-
The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PMC. [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Egyptian Journal of Chemistry. [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Discovery and Optimization of Thiazolidinyl and Pyrrolidinyl Derivatives as Inhaled PDE4 Inhibitors for Respiratory Diseases. PubMed. [Link]
-
One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PMC. [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
-
Review Article Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Drug Delivery and Therapeutics. [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC. [Link]
-
Examples of anticancer drugs bearing pyridine, thiazole, and thiadiazole moieties. ResearchGate. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents. PubMed. [Link]
-
Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. [Link]
-
(PDF) Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. ResearchGate. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jchemrev.com [jchemrev.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. jbarbiomed.com [jbarbiomed.com]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis and biological evaluation of 2-pyrrolidinyl-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole: A unique, highly active antimicrotubule agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Synthesis and biological evaluation of some thiazolylpyrazole derivatives as dual anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet (SDS) for 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
An In-depth Technical Guide to the Safety Profile of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole is not publicly available in the conducted search. This guide has been constructed by a senior application scientist to provide a robust, scientifically-informed safety assessment. The toxicological and safety predictions herein are synthesized from authoritative data on structurally analogous compounds, namely the pyrrolidine and thiazole heterocyclic systems. Researchers must treat this compound with caution and handle it as a substance of unknown, but potentially significant, toxicity.
Compound Identification and Structural Analogs
2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole is a heterocyclic compound featuring a chiral pyrrolidine ring linked to a 2-methyl-thiazole core. Such structures are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both thiazole and pyrrolidine moieties.[1][2]
-
Pyrrolidine (CAS: 123-75-1): The foundational saturated heterocycle, providing insight into the hazards of the pyrrolidinyl group.[3]
-
N-Methyl-2-pyrrolidinone (NMP) (CAS: 872-50-4): An N-substituted pyrrolidine derivative, offering data on potential reproductive and developmental toxicity.[4][5][6]
-
Substituted Thiazoles: Various thiazole derivatives provide data on irritation, sensitization, and general handling, including 2-Methyl-1,3-thiazole-4-carboxylic acid and 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid.[7][8]
Predicted Hazard Identification and Classification
Based on the hazard profiles of its structural components, 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole should be handled as a hazardous substance. The predicted GHS classifications are summarized below.
Table 1: Predicted GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale / Analog Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Based on Pyrrolidine.[3] |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage. OR H315: Causes skin irritation. | Pyrrolidine is highly corrosive (Cat 1A)[3]. Thiazole derivatives are known skin irritants[8]. A conservative prediction suggests at least significant irritation, if not corrosion. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | Pyrrolidine and related compounds cause severe eye damage[3][8]. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child. | N-Methyl-2-pyrrolidinone (NMP), a structural analog, is a known developmental hazard[5][6]. This is a critical potential hazard that must be assumed present until proven otherwise. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Common for amine-containing compounds and thiazole derivatives.[8] |
| Flammability | Category 3 | H226: Flammable liquid and vapor. | Pyrrolidine is a highly flammable liquid (Cat 2)[3]. While substitution may alter the flash point, flammability remains a credible hazard. |
Predicted Label Elements:
-
Signal Word: Danger
-
Hazard Pictograms:
-
GHS02 (Flame)
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
GHS08 (Health Hazard)
-
Toxicological Profile and Mechanistic Insights
The toxicological profile is predicted to be a composite of its constituent moieties.
-
Pyrrolidine-Induced Corrosivity: The basic nitrogen atom of the pyrrolidine ring is the primary driver of its corrosive nature. It can cause severe chemical burns upon contact with skin and eyes and is irritating to the respiratory system.[3] This property is expected to be retained in the target molecule.
-
Thiazole-Mediated Irritation: Thiazole derivatives are frequently reported to cause skin, eye, and respiratory irritation.[7][8] This is a common feature of many heterocyclic aromatic compounds used in synthesis.
-
Potential for Reproductive Toxicity: The most significant concern from a systemic toxicity perspective is the potential for reproductive harm, extrapolated from data on N-Methyl-2-pyrrolidinone (NMP).[5][6] NMP is a known developmental toxicant, and substances known to cause developmental toxicity in humans have been reported in animal studies for related compounds.[5] Until specific data for the target molecule is available, it must be handled as a substance that may pose a risk to fertility or fetal development.
First Aid Measures
In the event of exposure, the following first aid measures, derived from protocols for analogous compounds, should be implemented immediately.[3][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or poison center.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Standard Protocol for Safe Handling and Use
A self-validating system of protocols is essential when handling compounds of unknown or predicted toxicity. The causality for each step is grounded in mitigating the predicted hazards of corrosivity, reproductive toxicity, and flammability.
Experimental Workflow for Safe Handling
Caption: Workflow for safe laboratory handling of the title compound.
Step-by-Step Methodology:
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain potential spills.[4] Ensure eyewash stations and safety showers are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.
-
Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.
-
-
Handling:
-
Use only non-sparking tools and explosion-proof equipment due to the predicted flammability hazard.[3]
-
Avoid the formation of dust or aerosols.
-
Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.
-
-
Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.
Physical and Chemical Properties
The following properties are estimated based on the compound's structure and data from related molecules.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Source / Rationale |
| Molecular Formula | C10H14N2S | - |
| Molecular Weight | 194.30 g/mol | - |
| Appearance | Colorless to yellow liquid or low-melting solid | Based on analogs like NMP and thiazoles.[4] |
| Odor | Amine-like or characteristic heterocyclic odor | Based on pyrrolidine and NMP.[4][5] |
| Solubility | Likely soluble in water and polar organic solvents | Based on NMP.[6] |
| Boiling Point | > 200 °C (estimated) | High due to polar nature and molecular weight. |
| Flash Point | < 93 °C (estimated) | Predicted to be a combustible or flammable liquid based on pyrrolidine.[3][5] |
Logical Pathway for Hazard Assessment
The process for determining the safety requirements for a novel or uncharacterized compound follows a clear, deductive path based on its constituent parts.
Caption: Logical flow from structural analysis to required safety controls.
References
- Fisher Scientific. Safety Data Sheet: 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid.
- Acros Organics. Material Safety Data Sheet: 1-Methyl-2-pyrrolidinone.
- Sigma-Aldrich. Safety Data Sheet: Pyrrolidine.
- Fisher Scientific. Material Safety Data Sheet: 1-Methyl-2-pyrrolidone.
- PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information.
- Fisher Scientific. Safety Data Sheet: Thiazole, 4,5-dihydro-2-methyl-.
- Fisher Scientific. 2-Methyl-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific™.
- Oniga, S., et al. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
- Gomha, S. M., et al. Thiazole Ring—A Biologically Active Scaffold. Molecules.
- Kumar, A., et al. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules.
- World Health Organization. N-METHYL-2-PYRROLIDONE. International Programme on Chemical Safety.
- Aneja, D. K., et al. Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Chemistry Central Journal.
- Yilmaz, I., et al. Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. Biointerface Research in Applied Chemistry.
- PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. louisville.edu [louisville.edu]
- 6. DSpace [iris.who.int]
- 7. 2-Methyl-1,3-thiazole-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid | C9H6N2O2S | CID 15623090 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chiral Thiazole Scaffold: From Hantzsch to High-Potency Therapeutics
Executive Summary
The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—is a cornerstone of medicinal chemistry, appearing in essential therapeutics ranging from the antiretroviral Ritonavir to the antineoplastic Epothilones .[1] While the thiazole ring itself is planar and achiral, its utility in drug discovery often hinges on its integration into chiral architectures . The challenge for the synthetic chemist is not merely constructing the ring, but doing so without racemizing adjacent stereocenters, a common pitfall in high-energy cyclization reactions.
This guide analyzes the evolution of thiazole synthesis, moving from the classical Hantzsch method to modern, stereoselective protocols that mimic biosynthetic pathways. It provides actionable, high-fidelity protocols for generating chiral thiazole scaffolds with >99% enantiomeric excess (ee).
Part 1: The Evolutionary Arc of Thiazole Chemistry
The Foundation: Hantzsch Synthesis (1887)
The history of thiazole chemistry began with Arthur Hantzsch.[2] His eponymous synthesis remains the most widely used method for generating the thiazole core.
-
Mechanism: Condensation of an
-haloketone with a thioamide. -
Limitation: The classic conditions (reflux in ethanol) are often too harsh for sensitive chiral substrates. If the thioamide is derived from a chiral amino acid, the high temperature and acidic byproducts can lead to racemization at the
-position.
The Chirality Bottleneck
In the mid-20th century, the discovery of thiazole-containing peptide natural products (e.g., Bleomycin , Micrococcin ) revealed a "chirality bottleneck." Nature constructs these rings from L-cysteine and other amino acids without losing stereochemical integrity. Synthetic chemists struggled to replicate this until the development of "Biosynthetic Mimicry" —forming the ring as a saturated thiazoline first, then carefully oxidizing it to the aromatic thiazole.
Part 2: Natural Product Inspiration & Biosynthetic Logic
Nature does not use
The Epothilone Paradigm
Epothilones (specifically Epothilone B)[3] represent the gold standard of thiazole efficacy.
-
Role: The methyl-thiazole side chain is critical for binding to the tubulin taxane-binding site.
-
Discovery Insight: Structure-Activity Relationship (SAR) studies revealed that the nitrogen atom of the thiazole forms a crucial hydrogen bond with
-Tubulin (Thr276), anchoring the molecule. -
Synthetic Strategy: Total syntheses (e.g., by Nicolaou, Danishefsky) often introduce the thiazole moiety intact via a Stille coupling , avoiding the risk of late-stage ring formation affecting the macrolide's complex stereochemistry.
Peptide-Derived Thiazoles
In compounds like Apratoxin and Dolastatin , the thiazole is embedded in the peptide backbone. The synthetic challenge here is epimerization . The proton at the chiral center
Part 3: Synthetic Methodologies for Chiral Architectures
Method A: The Modified Hantzsch (Chiral Thioamides)
To use the Hantzsch synthesis for chiral scaffolds, the "Holz apfel modification" is often employed.
-
Protocol: Reaction of a chiral thioamide (derived from an amino acid) with an
-bromo keto ester. -
Key Control: conducting the reaction at lower temperatures (0°C to RT) using mild bases like
or highly specific solvent systems (e.g., DME/TFAA) to suppress racemization.
Method B: The "Biosynthetic" Route (Thiazoline Oxidation)
This is the preferred method for high-value chiral scaffolds.
-
Condensation: A chiral amino acid is coupled with a cysteine ester.
-
Cyclodehydration: The resulting dipeptide is cyclized to a thiazoline using reagents like Burgess reagent or
. -
Oxidation: The thiazoline is oxidized to a thiazole.[4]
-
Critical Decision: The oxidant must be mild. Activated
or are superior to harsh oxidants like , which can over-oxidize the sulfur or racemize the -center.
-
Method C: C-H Activation (The Modern Era)
Recent advances allow for the direct arylation of thiazoles using Pd or Cu catalysis. This avoids the need for pre-functionalized halides, allowing the thiazole ring to be attached to chiral centers late in the synthesis with high precision.
Part 4: Visualization of Pathways
Diagram 1: The Biosynthetic Logic vs. Hantzsch Synthesis
This diagram contrasts the classical approach with the bio-inspired route used for preserving chirality.
Caption: Comparison of the classical Hantzsch pathway (top) versus the Bio-inspired oxidation pathway (bottom) which preserves stereochemical integrity.
Part 5: Experimental Protocols
Protocol: High-Fidelity Oxidation of Chiral Thiazolines to Thiazoles
Objective: Convert a chiral thiazoline to a thiazole without racemizing the
Reagents & Equipment[5]
-
Substrate: Chiral Thiazoline (e.g., derived from Boc-Val-Cys-OMe).
-
Oxidant: Activated
(Sigma-Aldrich Grade or freshly prepared). Note: "Activated" is crucial; standard is too passive. -
Solvent: Benzene or Dichloroethane (DCE).[1]
-
Equipment: Flame-dried round bottom flask, reflux condenser, Celite pad.
Step-by-Step Methodology
-
Preparation: Dissolve the chiral thiazoline (1.0 equiv, e.g., 1 mmol) in anhydrous benzene or DCE (10 mL, 0.1 M concentration).
-
Why: Benzene allows for azeotropic removal of water if necessary, though DCE is a safer alternative with a suitable boiling point (83°C).
-
-
Addition: Add Activated
(10.0 - 15.0 equiv) in a single portion.-
Causality: A large excess is required because the reaction is heterogeneous and surface-area dependent.
-
-
Reaction: Heat the suspension to reflux (80°C) with vigorous stirring.
-
Monitoring: Check TLC every hour. The starting thiazoline usually fluoresces differently than the aromatic thiazole product.
-
Timeframe: Reaction typically completes in 12–18 hours.
-
-
Work-up (The "Filtration" Step):
-
Cool the mixture to room temperature.
-
Filter the black slurry through a pad of Celite to remove the manganese oxides.
-
Rinse the Celite pad thoroughly with EtOAc or DCM to recover adsorbed product.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude material is often pure enough (>95%), but can be purified via flash chromatography (Hexanes/EtOAc).
Validation (Self-Check)
-
NMR Check: Look for the disappearance of the thiazoline
protons (usually multiplets around 3.5 ppm) and the appearance of the aromatic thiazole proton (singlet around 8.0 ppm). -
Chirality Check: Perform chiral HPLC or measure Optical Rotation
. Compare with literature values or the enantiomer to confirm 0% racemization.
Part 6: Data Presentation
Table 1: Comparison of Thiazole Synthetic Methods for Chiral Scaffolds
| Methodology | Key Reagents | Yield (Typical) | Risk of Racemization | Industrial Scalability |
| Classical Hantzsch | 80-95% | High (Thermal/Acidic) | High (e.g., Ritonavir) | |
| Modified Hantzsch | Chiral Thioamide + TFAA | 70-85% | Moderate | Moderate |
| Thiazoline Oxidation | 60-80% | Low (Best for Chirality) | Moderate (Reagent excess) | |
| C-H Activation | Pd(OAc)2 / Cu salts | 50-75% | Low | Low (Catalyst cost) |
Part 7: References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (On the synthesis of thiazole)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Nicolaou, K. C., et al. (1997). "Total Synthesis of Epothilone A: The Macrolactonization Approach." Angewandte Chemie International Edition, 36(5), 525–527.
-
Kempf, D. J., et al. (1996). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, 39, 3203.
-
Aguilar, E., & Meyers, A. I. (1994). "Reinvestigation of a modified Hantzsch thiazole synthesis." Tetrahedron Letters, 35(16), 2473-2476.
-
North, M., & Pattenden, G. (1990). "Synthetic studies towards thiazole-containing peptides. Oxidation of thiazolines to thiazoles." Tetrahedron, 46(24), 8267-8290.
Sources
2-Methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Convergence of Thiazole and Pyrrolidine Moieties in Drug Design
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a versatile pharmacophore present in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and hydrophobic interactions.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6]
Complementing the thiazole's aromatic and interactive nature, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, introduces three-dimensionality and chirality, crucial elements for enhancing target specificity and optimizing pharmacokinetic profiles.[7][8] The pyrrolidine scaffold is a common feature in numerous natural products and synthetic drugs, contributing to improved aqueous solubility and serving as a key component of the pharmacophore.[8] The stereochemistry of the pyrrolidine ring, particularly the (2R) configuration, can significantly influence the biological activity of a molecule.[7]
This technical guide provides a comprehensive overview of the chiral building block 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole , a molecule that synergistically combines the key attributes of both thiazole and pyrrolidine moieties. We will delve into its synthesis, physicochemical properties, and its burgeoning potential as a pivotal intermediate in the development of novel therapeutics.
Synthetic Pathways: A Proposed Route to 2-Methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
While a specific, dedicated synthesis for 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on the well-established Hantzsch thiazole synthesis.[9][10][11] This classical method involves the condensation of an α-haloketone with a thioamide.
A proposed retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for the target molecule.
The forward synthesis would, therefore, involve the reaction of thioacetamide with a chiral α-bromoketone derived from (2R)-pyrrolidine. A key challenge in this synthesis is the preparation and handling of the chiral α-bromoketone, which can be susceptible to racemization. The use of a protected pyrrolidine derivative, such as N-Boc-(R)-proline, is crucial to maintain stereochemical integrity.
Proposed Detailed Experimental Protocol:
Step 1: Synthesis of N-Boc-(2R)-2-(1-bromoacetyl)pyrrolidine
-
To a solution of N-Boc-(R)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.1 eq).
-
Slowly add a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.5 eq), and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the Weinreb amide.
-
Dissolve the crude Weinreb amide in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of bromomethylmagnesium bromide (1.2 eq) in THF.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford N-Boc-(2R)-2-(1-bromoacetyl)pyrrolidine.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve thioacetamide (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add the purified N-Boc-(2R)-2-(1-bromoacetyl)pyrrolidine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude N-Boc protected product is purified by column chromatography.
-
For the deprotection of the Boc group, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The residue is then basified with a saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The combined organic layers are dried, filtered, and concentrated to yield the final product, 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole.
Caption: Proposed synthetic workflow for the target molecule.
Physicochemical and Spectroscopic Profile
While experimental data for the target molecule is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₈H₁₂N₂S | - |
| Molecular Weight | 168.26 g/mol | - |
| Boiling Point | ~280-300 °C | Predicted for 4-((2R)pyrrolidin-2-yl)-1,3-thiazole[12] |
| Density | ~1.1-1.2 g/cm³ | Predicted for 4-((2R)pyrrolidin-2-yl)-1,3-thiazole[12] |
| pKa (most basic) | ~8-9 (pyrrolidine N) | General pKa for secondary amines |
| LogP | ~1.5-2.0 | Calculated |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~8.8-9.0 (s, 1H, thiazole H-5), 4.0-4.2 (m, 1H, pyrrolidine CH), 3.0-3.3 (m, 2H, pyrrolidine CH₂), 2.7 (s, 3H, thiazole CH₃), 1.8-2.2 (m, 4H, pyrrolidine CH₂), 1.5-1.7 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~165 (thiazole C-2), ~150 (thiazole C-4), ~115 (thiazole C-5), ~60 (pyrrolidine CH), ~46 (pyrrolidine CH₂), ~30 (pyrrolidine CH₂), ~25 (pyrrolidine CH₂), ~19 (thiazole CH₃).
-
Mass Spectrometry (ESI+): m/z = 169.08 [M+H]⁺.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural combination of a chiral pyrrolidine and a 2-methylthiazole core makes this building block highly attractive for the synthesis of novel drug candidates targeting a range of therapeutic areas.
Rationale for Use:
-
Introduction of Chirality: The (2R)-pyrrolidine moiety provides a specific stereochemical orientation, which can be critical for selective binding to biological targets such as enzymes and receptors.
-
Modulation of Physicochemical Properties: The pyrrolidine ring can enhance aqueous solubility and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[8]
-
Scaffold for Library Synthesis: The pyrrolidine nitrogen offers a convenient handle for further functionalization, allowing for the rapid generation of diverse chemical libraries for high-throughput screening.
-
Bioisosteric Replacement: The thiazole ring can act as a bioisostere for other aromatic or heteroaromatic systems, offering a way to modulate electronic properties and metabolic stability.
Potential Therapeutic Applications:
Based on the known biological activities of thiazole and pyrrolidine derivatives, this building block could be instrumental in the development of agents for:
-
Oncology: Thiazole-containing compounds have shown promise as anticancer agents.[13]
-
Infectious Diseases: The thiazole nucleus is a key component of many antibacterial and antifungal drugs.[3][4]
-
Neurological Disorders: Pyrrolidine derivatives are prevalent in drugs targeting the central nervous system.[7][14]
-
Inflammatory Diseases: Both thiazole and pyrrolidine scaffolds have been incorporated into anti-inflammatory agents.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 4. Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Thiazole synthesis [organic-chemistry.org]
- 12. 4-((2R)PYRROLIDIN-2-YL)-1,3-THIAZOLE CAS#: 1344455-42-0 [m.chemicalbook.com]
- 13. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2- carbamates, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Asymmetric Synthesis of 2-Methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole , a critical chiral heteroaromatic building block often utilized in the development of kinase inhibitors, peptidomimetics, and fragment-based drug discovery (FBDD).
Unlike generic preparations, this guide addresses the specific challenge of preserving the stereochemical integrity of the C2-pyrrolidine center during the formation of the thiazole ring. The method utilizes a modified Hantzsch Thiazole Synthesis , proceeding through a Weinreb amide intermediate to avoid the safety hazards associated with diazomethane (Arndt-Eistert) routes while minimizing racemization risks.
Retrosynthetic Analysis & Strategy
The synthesis is designed to construct the thiazole ring onto the chiral amino acid backbone. The (2R) stereochemistry is established by the starting material, Boc-D-Proline .
Strategic Disconnections
-
C-C Bond Formation: Conversion of the carboxylic acid to a methyl ketone via a Weinreb amide to prevent over-addition of the nucleophile.
-
Activation:
-Bromination of the ketone.[1] -
Heterocyclization: Condensation with thioacetamide (Hantzsch synthesis).
Figure 1: Retrosynthetic strategy highlighting the preservation of the chiral center throughout the backbone modification.
Safety & Critical Precautions
-
Lachrymators: Intermediate 3 (
-bromoketone) is a potent lachrymator and skin irritant. All operations involving this compound must be performed in a well-ventilated fume hood. -
Grignard Reagents: Methylmagnesium bromide is pyrophoric and moisture-sensitive. Use oven-dried glassware and inert atmosphere (Nitrogen/Argon).
-
Racemization Risk: The
-proton of the ketone (Intermediate 2) is acidic. Avoid strong bases and prolonged exposure to basic conditions during workup.
Detailed Experimental Protocol
Phase A: Formation of the Weinreb Amide
Objective: Convert Boc-D-Proline to the N-methoxy-N-methylamide to facilitate controlled ketone formation.
-
Reagents:
-
Boc-D-Proline (1.0 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv) or HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DCM (Dichloromethane) or DMF
-
Procedure:
-
Dissolve Boc-D-Proline in DCM (0.2 M concentration) at 0°C.
-
Add DIPEA, followed by HOBt and EDC·HCl. Stir for 15 minutes.
-
Add N,O-Dimethylhydroxylamine HCl.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (cold), Sat. NaHCO₃, and Brine.[2] Dry over MgSO₄ and concentrate.
-
Yield: Expect >90% as a clear oil.
Phase B: Conversion to Methyl Ketone (Grignard Addition)
Objective: Synthesis of tert-butyl (2R)-2-acetylpyrrolidine-1-carboxylate.
-
Reagents:
-
Weinreb Amide (from Phase A) (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr) (3.0 M in ether, 1.5 equiv)
-
Solvent: Anhydrous THF
-
Procedure:
-
Dissolve Weinreb amide in anhydrous THF under Argon/Nitrogen. Cool to -10°C .
-
Add MeMgBr dropwise over 20 minutes. Note: Keeping the temperature low prevents over-reaction.
-
Stir at 0°C for 2 hours. Monitor by TLC (The amide spot should disappear).
-
Quench: Carefully add saturated aqueous NH₄Cl at 0°C.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with Brine.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove magnesium salts and impurities.
-
Data Check: 1H NMR should show a sharp singlet methyl ketone peak at ~2.1-2.2 ppm.
Phase C: Selective -Bromination
Objective: Synthesis of the bromoketone intermediate. This is the most critical step for yield and purity.
-
Reagents:
Alternative (Simpler but higher racemization risk): Direct bromination with PTAB (Phenyltrimethylammonium tribromide) in THF at 0°C.
Recommended Procedure (Silyl Enol Ether Route):
-
Cool solution of Methyl Ketone in THF to -78°C.
-
Add LHMDS dropwise.[3] Stir for 30 mins to form the enolate.
-
Add TMSCl. Stir for 30 mins.
-
Add NBS (dissolved in THF) dropwise at -78°C.
-
Warm to 0°C and quench with NaHCO₃.
-
Workup: Rapid extraction with Ether. Do not store this intermediate; proceed immediately to Phase D.
Phase D: Hantzsch Thiazole Cyclization
Objective: Condensation of the
-
Reagents:
- -Bromoketone (Freshly prepared) (1.0 equiv)
-
Thioacetamide (1.2 - 1.5 equiv)
-
Solvent: Ethanol (EtOH) or DMF
Procedure:
-
Dissolve the crude
-bromoketone in Ethanol (0.1 M). -
Add Thioacetamide.[6]
-
Reaction: Heat to reflux (78°C) for 2–4 hours.
-
Observation: The solution often turns yellow/orange.
-
-
Cooling: Cool to RT.
-
Workup: Evaporate Ethanol. Redissolve residue in EtOAc. Wash with Sat. NaHCO₃ (to neutralize HBr generated) and Brine.
-
Purification: Silica Gel Chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Target: N-Boc-2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole.
-
Phase E: Deprotection (Final Step)
Objective: Removal of the Boc group to yield the free amine.
-
Reagents:
-
TFA (Trifluoroacetic acid) or 4M HCl in Dioxane
-
Solvent: DCM (if using TFA)[3]
-
Procedure:
-
Dissolve the Boc-protected thiazole in DCM.
-
Add TFA (ratio 1:4 TFA:DCM).
-
Stir at RT for 1–2 hours.
-
Isolation: Concentrate in vacuo.
-
For Free Base: Redissolve in DCM, wash with Sat. NaHCO₃, dry and concentrate.
-
For Salt: Triturate the residue with diethyl ether to obtain the solid salt.
-
Quality Control & Data Specifications
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid/oil | Depends on salt form |
| 1H NMR (DMSO-d6) | Thiazole C5-H: | Characteristic aromatic singlet |
| 1H NMR (Methyl) | Thiazole-CH3: | Distinct downfield shift due to aromatic ring |
| Chiral HPLC | > 95% ee | Column: Chiralpak AD-H or OD-H |
| Mass Spec (ESI) | [M+H]+ calc: ~169.08 (Free base) | Matches formula C8H12N2S |
Reaction Pathway Visualization
Figure 2: Mechanistic flow of the Hantzsch condensation establishing the thiazole core.
Troubleshooting & Optimization
-
Issue: Low Yield in Phase C (Bromination).
-
Cause: Di-bromination or elimination to enone.
-
Solution: Switch to CuBr₂ in refluxing EtOAc/CHCl₃. This heterogeneous system is often more selective for mono-bromination of methyl ketones than NBS.
-
-
Issue: Racemization.
-
Indicator: Chiral HPLC shows split peaks.
-
Solution: Ensure the Weinreb ketone formation is kept cold. During Hantzsch cyclization, avoid excessive heating times; monitor strictly by LCMS and stop immediately upon consumption of starting material.
-
References
-
Hantzsch Thiazole Synthesis (Original & Review)
-
Hantzsch, A. (1887).[7] "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Organic Chemistry Portal:
-
-
Weinreb Amide Methodology
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
-
- Synthesis of Chiral Thiazoles from Proline (Specific Analogues): Design and synthesis of similar thiazole-pyrrolidine scaffolds: Journal of Medicinal Chemistry, "Discovery of Potent and Selective PI3K Inhibitors". (Referencing general protocols for Proline-Thiazole coupling). Detailed bromination/cyclization protocols for amino-ketones: Journal of Organic Chemistry, 2003, 68, 4999.
-
Bromination of Methyl Ketones (NBS/TsOH Method)
-
Journal of Organic Chemistry, "Regional Selective Bromination of Methyl Ketones".
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole in Water
Welcome to the technical support guide for 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. This guide provides a structured approach, from foundational principles to advanced troubleshooting protocols, ensuring you can achieve consistent and reliable experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole.
Q1: What are the primary factors influencing the aqueous solubility of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole?
A1: The aqueous solubility of this compound is primarily governed by its molecular structure, which includes a basic pyrrolidine ring and a thiazole moiety. Key influencing factors include:
-
pH: The pyrrolidine nitrogen is basic and can be protonated at acidic pH, significantly increasing water solubility.[1][2]
-
Temperature: While generally increasing solubility, the effect of temperature should be empirically determined as it can be compound-specific.
-
Presence of Co-solvents: The addition of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[3][]
-
Ionic Strength: The concentration of salts in the solution can impact solubility through the common ion effect or by altering the activity of the solvent.
Q2: My compound is precipitating out of my aqueous buffer. What is the most likely cause?
A2: Precipitation upon dilution of a stock solution (often in DMSO) into an aqueous buffer is a common issue. The primary cause is exceeding the compound's thermodynamic solubility limit in the final aqueous environment. This can be exacerbated by:
-
pH shifts: A buffer with a pH that does not favor the ionized (more soluble) form of the molecule can lead to precipitation.[5]
-
Insufficient Co-solvent: The final concentration of the organic co-solvent (like DMSO) may be too low to maintain solubility.[5]
-
Temperature changes: A decrease in temperature between stock solution preparation and the final dilution can reduce solubility.
Q3: Can I use DMSO as a solvent? What are the potential downsides?
A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many organic compounds, including thiazole derivatives.[6] However, its use has potential drawbacks:
-
Cellular Toxicity: At higher concentrations, DMSO can be toxic to cells, affecting experimental outcomes.
-
Assay Interference: DMSO can interfere with certain biological assays.
-
Precipitation on Dilution: As mentioned, high concentrations of a compound in DMSO can precipitate when diluted into an aqueous medium.[5]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues.
Guide 1: Optimizing Solubility through pH Adjustment
The basic nitrogen in the pyrrolidine ring of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole makes its solubility highly dependent on pH.[1][5] By lowering the pH, the pyrrolidine nitrogen becomes protonated, forming a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, Tris) with pH values from 4.0 to 8.0 in 0.5 pH unit increments.
-
Equilibrate the compound: Add an excess amount of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole to a fixed volume of each buffer.
-
Incubate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[7][8]
-
Plot the data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to identify the optimal pH range for maximum solubility.
Causality and Interpretation
A significant increase in solubility at lower pH values confirms the basic nature of the compound and the effectiveness of pH modification for solubilization.[3] The Henderson-Hasselbalch equation can provide a theoretical framework, but empirical determination is crucial as other factors can influence the solubility curve.[9]
Guide 2: Employing Co-Solvent Systems
When pH adjustment alone is insufficient, the use of co-solvents can be an effective strategy to increase the solubility of lipophilic compounds.[3][10] Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate a non-polar molecule.[]
Experimental Protocol: Co-Solvent Screening
-
Select a range of co-solvents: Choose pharmaceutically acceptable, water-miscible co-solvents such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[10][11]
-
Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine solubility: Following the same procedure as in the pH-dependent solubility assessment (Guide 1, steps 2-5), determine the solubility of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole in each co-solvent mixture.
-
Analyze the results: Plot solubility against the percentage of co-solvent to identify the most effective co-solvent and the optimal concentration range.
Data Presentation: Solubility in Co-Solvent Systems
| Co-Solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None (Water) | 0 | Insert experimental value |
| Ethanol | 10 | Insert experimental value |
| Ethanol | 20 | Insert experimental value |
| Propylene Glycol | 10 | Insert experimental value |
| Propylene Glycol | 20 | Insert experimental value |
| PEG 400 | 10 | Insert experimental value |
| PEG 400 | 20 | Insert experimental value |
Guide 3: Utilizing Cyclodextrins for Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.[13][14] This approach can significantly enhance aqueous solubility without the need for organic co-solvents.[15]
Experimental Protocol: Cyclodextrin-Mediated Solubilization
-
Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[15][16]
-
Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine phase solubility: Add an excess of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole to each cyclodextrin solution and follow the equilibration and quantification steps outlined in Guide 1.
-
Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 inclusion complex.
Causality and Interpretation
The formation of an inclusion complex effectively shields the hydrophobic regions of the drug molecule from the aqueous environment, leading to a substantial increase in its apparent water solubility.[16]
III. Visualizations and Diagrams
Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step decision-making workflow for addressing solubility challenges.
Mechanism of pH-Dependent Solubilization
Caption: The effect of pH on the ionization and solubility of the pyrrolidine moiety.
Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of the hydrophobic drug within a cyclodextrin host.
IV. References
-
Benchchem. Technical Support Center: Improving the Solubility of Thiazole Compounds. Available from:
-
Royal Society of Chemistry. Solubility and pH of amines. Available from:
-
Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available from:
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from:
-
MDPI. The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). Available from:
-
BOC Sciences. pH Adjustment and Co-Solvent Optimization. Available from:
-
Cheméo. Chemical Properties of Thiazole, 2-methyl-4-propyl- (CAS 41981-63-9). Available from: _
-
Journal of Pharmaceutical and Medical Sciences. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Available from:
-
Journal of Optoelectronics and Advanced Materials. Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Available from:
-
Journal of Drug Delivery and Therapeutics. Development of inclusion complex based on cyclodextrin and oxazolidine derivative. (2020). Available from:
-
Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2.
-
Chemistry LibreTexts. Advanced Properties of Amines. (2023). Available from:
-
OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from:
-
Alfa Chemistry. Cyclodextrin Inclusion Complexes. Available from: _
-
RSC Advances. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). Available from:
-
ResearchGate. pH dependence of amino acid solubility. Available from:
-
MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). Available from:
-
PubChem. 2-Methyl-1,3-thiazole-4-carboxylic acid. Available from:
-
University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. Available from:
-
Scientific Reports. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Available from:
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2008). Available from:
-
Scientific Reports. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Available from:
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available from:
-
PubChem. 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid. Available from:
-
BLDpharm. 4-Methyl-2-(pyrrolidin-1-yl)thiazole-5-carboxylic acid. Available from:
-
Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Available from:
-
RSC Advances. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Available from:
-
Malaysian Journal of Chemistry. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available from:
-
ResearchGate. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Available from:
-
ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025). Available from:
-
Molecules. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. (2020). Available from:
-
Current Issues in Pharmacy and Medicine: Science and Practice. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). (2021). Available from:
-
Journal of Agricultural and Food Chemistry. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. (2022). Available from:
-
MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2025). Available from:
-
Food Chemistry. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2024). Available from:
-
Georganics. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Available from:
-
Sigma-Aldrich. 1-(4-METHYL-1,3-THIAZOL-2-YL)-2-PYRROLIDINONE AldrichCPR. Available from:
-
Cheméo. Thiazole, 2-methyl-4-propyl-. Available from:
-
MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. (2025). Available from:
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. oatext.com [oatext.com]
- 13. alfachemic.com [alfachemic.com]
- 14. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole: A Multi-technique Approach
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The molecule 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole, a chiral heterocyclic compound, presents a unique analytical challenge that necessitates a robust, multi-faceted approach for its characterization. This guide provides an in-depth analysis of 1H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation and offers a comparative perspective on other essential analytical techniques.
Part 1: Primary Structural Analysis via 1H NMR Spectroscopy
1H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of protons within a molecule, offering critical insights into its connectivity and stereochemistry. For a molecule like 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole, a detailed analysis of the 1H NMR spectrum allows for the assignment of each proton, confirmation of the core structure, and inferences about its three-dimensional conformation.
Predicted 1H NMR Spectrum Analysis
A. Thiazole Ring Protons:
-
H5-thiazole (Singlet, ~7.0-7.5 ppm): The proton at the 5th position of the thiazole ring is expected to appear as a singlet in the aromatic region. In similar 4-substituted-2-methyl-1,3-thiazole systems, this proton typically resonates in this downfield region due to the electron-withdrawing nature of the heterocyclic ring.[2][3]
-
CH3-thiazole (Singlet, ~2.7 ppm): The methyl group at the 2nd position of the thiazole ring will present as a sharp singlet, shifted downfield due to its attachment to the electron-deficient ring system.[3][4]
B. Pyrrolidine Ring Protons:
The pyrrolidine ring protons represent a more complex spin system due to diastereotopicity introduced by the chiral center at C2. This means that even protons on the same carbon (geminal protons) are chemically non-equivalent and will exhibit different chemical shifts and couple with each other.
-
H2'-pyrrolidine (Multiplet, ~4.5-5.0 ppm): This proton is at the chiral center and is directly attached to the thiazole ring. Its position alpha to a nitrogen atom and adjacent to an aromatic ring will cause a significant downfield shift. It is expected to appear as a multiplet due to coupling with the two H3' protons.[5][6]
-
H5'-pyrrolidine (Multiplets, ~3.3-3.8 ppm): These two diastereotopic protons are adjacent to the nitrogen atom and will be shifted downfield. They will show complex splitting patterns due to both geminal coupling to each other and vicinal coupling to the H4' protons.[5]
-
H3' and H4'-pyrrolidine (Multiplets, ~1.8-2.5 ppm): These four protons constitute the remaining methylene groups of the pyrrolidine ring. They will resonate in the aliphatic region and will display complex overlapping multiplets due to geminal and vicinal couplings.[6][7]
-
NH-pyrrolidine (Broad Singlet, variable ppm): The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by D2O exchange, where the peak disappears.[5]
Experimental Protocol: 1H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl3 is a common starting point for many organic molecules.[8][9]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring.[5][8]
-
Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise), pulse width, and relaxation delay.[10]
-
Advanced Experiments (if needed):
Part 2: A Comparative Guide to Complementary Analytical Techniques
While 1H NMR is a powerful primary tool, a comprehensive structural characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined data lead to an irrefutable structural assignment.
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR Spectroscopy | Proton environment, connectivity, relative stereochemistry. | High resolution, non-destructive, detailed structural information. | Can have overlapping signals in complex regions, less sensitive than MS. |
| 13C NMR Spectroscopy | Carbon skeleton, number of unique carbons. | Complements 1H NMR, good for identifying quaternary carbons.[13] | Lower sensitivity than 1H NMR, longer acquisition times.[14] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns. | High sensitivity, provides molecular formula.[15][16] | Does not provide detailed connectivity or stereochemical information. |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers. | Essential for determining enantiomeric excess (ee%).[17] | Requires development of a specific chiral method, can be expensive.[18][19] |
| FTIR Spectroscopy | Presence of functional groups. | Quick and easy, good for identifying key bonds (e.g., N-H, C=N). | Provides limited information on the overall molecular structure. |
Alternative and Confirmatory Techniques in Detail
1. 13C NMR Spectroscopy
This technique provides information about the carbon framework of the molecule. For 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole, one would expect to see distinct signals for each of the unique carbon atoms in the thiazole and pyrrolidine rings, as well as the methyl group. This is particularly useful for confirming the presence of quaternary carbons, which are invisible in 1H NMR.[13]
2. Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.[20] The fragmentation pattern observed in the mass spectrum can also provide corroborating evidence for the proposed structure by showing the loss of predictable fragments, such as the pyrrolidine or methylthiazole moieties.[16][21]
3. Chiral High-Performance Liquid Chromatography (HPLC)
Given the chiral nature of the target molecule, chiral HPLC is the gold standard for determining its enantiomeric purity.[17][22] By using a chiral stationary phase, it is possible to separate the (R) and (S) enantiomers and quantify their relative amounts. This is a critical analysis in a drug development context, where different enantiomers can have vastly different pharmacological activities.[23][24][25][26][27]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® series) are often a good starting point for the separation of heterocyclic compounds.[17]
-
Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers. A small amount of an additive, like trifluoroacetic acid (TFA) or diethylamine (DEA), may be required to improve peak shape.[17]
-
Analysis: Inject a dilute solution of the sample onto the column and monitor the elution profile using a UV detector. The relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess (ee%).
Conclusion: An Integrated Approach for Unambiguous Characterization
The structural elucidation of a novel chiral molecule like 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole requires a holistic and integrated analytical strategy. While 1H NMR spectroscopy serves as the primary and most informative technique for determining the detailed molecular structure, it should be complemented by data from 13C NMR, mass spectrometry, and chiral HPLC. This multi-technique approach ensures not only the confirmation of the molecular connectivity and stereochemistry but also provides critical information on molecular weight and enantiomeric purity. For researchers and scientists in drug development, adopting such a comprehensive analytical workflow is essential for ensuring the quality, safety, and efficacy of new therapeutic agents.
References
-
ACS Central Science. (2023, December 14). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
-
MDPI. (2022, September 27). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Retrieved from [Link]
-
MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]
-
Technology Networks. (2010, November 9). Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. Retrieved from [Link]
-
ACS Publications. (2012, December 7). 1H and 13C NMR Assignments for the Cyanine Dyes SYBR Safe and Thiazole Orange. Retrieved from [Link]
-
PMC. (2023, March 1). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
-
LOCKSS. (2010, November 4). a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. Retrieved from [Link]
-
NIST WebBook. (n.d.). Pyrrolidine, TMS derivative. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of.... Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm).... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Retrieved from [Link]
-
Unipd. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Retrieved from [Link]
-
(2023, December 8). Enantiomer Separations. Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
ResearchGate. (2011, October 6). How can we separate a pair of enantiomers by using chiral HPLC ?. Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Juniper Publishers. (2023, September 12). Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
(n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
NIST WebBook. (n.d.). Thiazole, 2-methyl-. Retrieved from [Link]
-
NIST WebBook. (n.d.). Thiazole, 4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
(n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a New Chiral Pyrrolidine [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 15. Pyrrolidine, TMS derivative [webbook.nist.gov]
- 16. annexpublishers.com [annexpublishers.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Enantiomer Separations | Separation Science [sepscience.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. technologynetworks.com [technologynetworks.com]
- 22. researchgate.net [researchgate.net]
- 23. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.unipd.it [research.unipd.it]
- 25. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 26. pubs.acs.org [pubs.acs.org]
- 27. d-nb.info [d-nb.info]
HPLC methods for determining purity of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
This guide provides a technical comparison of HPLC methodologies for determining the chemical and enantiomeric purity of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole , a critical intermediate in the synthesis of the androgen receptor antagonist Apalutamide (ARN-509) .
Executive Summary
The quantitative analysis of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole presents two distinct chromatographic challenges:
-
Chemical Purity: Separation of the highly polar, basic secondary amine from synthetic by-products (e.g., alpha-haloketones, thioamides).
-
Enantiomeric Purity: Quantifying the (2R)-enantiomer excess (% ee) against the (2S)-enantiomer, which is critical for the biological activity of the final Apalutamide drug substance.
This guide compares the Reverse Phase (RP-HPLC) method for chemical impurity profiling against Normal Phase Chiral HPLC for enantiomeric resolution.
Part 1: Chemical Purity Determination (RP-HPLC)
Method Overview
For chemical purity, Reverse Phase HPLC (RP-HPLC) is the industry standard. The presence of the basic pyrrolidine nitrogen (pKa ~9.5) requires careful pH control to prevent peak tailing caused by silanol interactions.
Recommended Protocol: Acidic Buffered C18 This method is adapted from impurity profiling protocols for Apalutamide, ensuring compatibility with downstream synthesis steps.
| Parameter | Experimental Condition | Rationale (Expertise) |
| Column | Waters Atlantis dC18 (150 x 4.6 mm, 3 µm) or Zorbax SB-C18 | dC18 is designed for polar retention. The steric protection resists acid hydrolysis and reduces silanol activity. |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.5) | Low pH ensures the pyrrolidine amine is fully protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier; Methanol can be used but often yields higher backpressure. |
| Gradient | 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60% B. | Initial low %B retains the polar amine; the ramp elutes hydrophobic thiazole impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1][2] |
| Detection | UV @ 270 nm | The thiazole ring has a strong absorbance max around 260-270 nm. |
| Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for the amine. |
Critical Analysis
-
Causality of Tailing: Without the acidic buffer (pH 3.5), the secondary amine interacts with residual silanols on the silica support, leading to severe tailing (
). The phosphate buffer suppresses this ionization. -
Self-Validation: The method is self-validating if the Resolution (
) between the main peak and the nearest impurity is and the Tailing Factor ( ) is .
Part 2: Enantiomeric Purity Determination (Chiral HPLC)
Method Overview
The (2R) stereocenter is prone to racemization during thiazole ring cyclization. Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) is required.
Recommended Protocol: Normal Phase Chiral Using an Amylose-based column (Chiralpak AD-H or IA) provides the best recognition for the pyrrolidine-thiazole moiety.
| Parameter | Experimental Condition | Rationale (Expertise) |
| Column | Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The carbamate linkage forms hydrogen bonds with the pyrrolidine amine and thiazole nitrogen, essential for chiral recognition. |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) | Diethylamine (DEA) is mandatory. It acts as a competing base to block non-specific binding sites, sharpening the peaks. |
| Mode | Isocratic | Gradient is rarely needed for enantiomeric pairs as they have identical chemical properties. |
| Flow Rate | 0.8 - 1.0 mL/min | Lower flow rates often improve chiral resolution ( |
| Detection | UV @ 270 nm | Matches the chromophore of the thiazole. |
| Temp | 25°C (Ambient) | Lower temperature favors the enthalpy-driven chiral adsorption mechanism. |
Comparative Data (Simulated based on Class Performance)
| Metric | RP-HPLC (Method A) | Chiral HPLC (Method B) |
| Target Analyte | Chemical Impurities + Main Peak | (2R) vs (2S) Enantiomers |
| Typical Retention | 4 - 8 mins | 10 - 15 mins |
| Resolution ( | > 3.0 (vs. impurities) | > 2.5 (Enantiomeric separation) |
| LOD | ~0.05% (w/w) | ~0.1% (w/w) |
| Suitability | Routine Batch Release | Critical Quality Attribute (CQA) Testing |
Part 3: Visualized Workflow & Logic
The following diagram illustrates the decision matrix for selecting the appropriate method and the validation loop required to ensure data integrity.
Caption: Logical workflow for selecting between RP-HPLC and Chiral HPLC, including system suitability feedback loops for troubleshooting tailing or poor resolution.
References
-
Lakka, N. S., et al. (2022). Degradation Pathways and Impurity Profiling of Anti-Cancer Drug Apalutamide by HPLC and LC-MS/MS. Biomedical Chromatography. Available at: [Link]
-
Daicel Corporation. Chiral Column Selection Guide for Amines and Thiazoles. Chiral Technologies Instruction Manuals. Available at: [Link]
-
Armstrong, D. W., et al. (2021).[3] Enantiomeric Separation of New Chiral Azole Compounds. MDPI Separations. Available at: [Link]
- US Patent 10,513,504 B2.Processes for the preparation of apalutamide and intermediates thereof. Google Patents.
Sources
Technical Guide: Mass Spectrometry Characterization of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Executive Summary & Molecule Profile
Target Molecule: 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
Molecular Formula:
The Analytical Challenge
Unambiguous identification of this molecule requires distinguishing it from isobaric impurities and structural analogs (e.g., nicotine metabolites). This guide compares two primary mass spectrometry workflows—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —to provide a comprehensive fragmentation map for researchers.
Comparative Analysis: EI vs. ESI Workflows
This section contrasts the "Hard" ionization (EI) used in GC-MS with the "Soft" ionization (ESI) used in LC-MS.
Method A: Electron Ionization (EI) - 70 eV
Best for: Fingerprinting, library matching, and structural elucidation of the neutral molecule.[1]
In EI, the molecule is bombarded with 70 eV electrons, forming a radical cation
Key Fragmentation Pathway (EI):
-
Molecular Ion (
): 168. Usually visible but not the base peak due to the fragility of the pyrrolidine ring. -
-Cleavage (Base Peak): The ionization typically localizes on the pyrrolidine nitrogen. Homolytic cleavage of the C-C bond adjacent to the nitrogen (the bridge between the rings) is the dominant pathway.
-
Fragment: Pyrrolidinium ion (
). -
Observed m/z: 70 (Dominant Base Peak).
-
-
Thiazole Retention: If the charge is retained on the aromatic thiazole ring after bridge cleavage.
-
Fragment: 2-methylthiazole cation (
). -
Observed m/z: 98 .
-
Method B: Electrospray Ionization (ESI-CID)
Best for: Quantitation in biological matrices, LC coupling, and high-sensitivity detection.
ESI generates the even-electron protonated species
Key Fragmentation Pathway (ESI):
-
Precursor Ion:
169.08 ( ). -
Neutral Loss of Ammonia (
): Characteristic of secondary amines (pyrrolidine).-
Transition:
.
-
-
Retro-Diels-Alder (RDA) / Ring Opening:
-
High energy collisions may open the thiazole ring, leading to complex sulfur-containing fragments (e.g., loss of
or ).
-
Performance Data Summary
| Feature | Method A: EI (GC-MS) | Method B: ESI (LC-MS/MS) |
| Primary Ion | ||
| Base Peak | m/z 70 (Pyrrolidine ring) | m/z 169 (Precursor) or 152 (Product) |
| Mechanism | Radical-induced | Protonation-driven neutral loss |
| Sensitivity | Moderate (ng range) | High (pg range) |
| Selectivity | High (Spectral fingerprinting) | High (MRM transitions) |
Structural Comparison: Thiazole Analog vs. Nornicotine
To validate the identity of the target, it is crucial to compare its fragmentation against its closest pharmacological analog, Nornicotine.
-
Nornicotine (
): Pyridine + Pyrrolidine. -
Target (
): 2-methylthiazole + Pyrrolidine.
Differentiation Logic: Both molecules yield the m/z 70 fragment (pyrrolidine ring). The distinguishing feature is the aromatic core fragment.
-
Nornicotine: Yields pyridine-based fragments at m/z 78 and m/z 80 .
-
Target: Yields thiazole-based fragments at m/z 98 and m/z 99 (distinctive sulfur isotope pattern
seen at M+2).
Visualizing the Fragmentation Mechanism[2][3]
The following diagram illustrates the ESI-CID fragmentation pathway, highlighting the critical bond cleavages used for Multiple Reaction Monitoring (MRM) method development.
Caption: ESI-CID fragmentation pathway for 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole (
Experimental Protocols
Protocol 1: LC-MS/MS Optimization (ESI)
Objective: Maximize sensitivity for pharmacokinetic studies.
-
Source Parameters:
-
Ion Mode: Positive (
).[2] -
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
-
Infusion:
-
Prepare a
standard in 50:50 Methanol:Water + 0.1% Formic Acid. -
Infuse at
via syringe pump.
-
-
MRM Transition Setup:
-
Quantifier:
(High intensity, corresponds to pyrrolidine ring). -
Qualifier:
(Specific, corresponds to loss of ). -
Collision Energy (CE): Ramp CE from 15 to 45 eV. Expect optimal CE around 25 eV for the m/z 70 fragment.
-
Protocol 2: GC-MS Identification (EI)
Objective: Purity assessment and library matching.
-
Inlet: Splitless mode at 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Temperature Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 mins.
-
-
MS Acquisition:
-
Scan Range: m/z 40–300.
-
Solvent Delay: 3.0 min (to avoid filament damage).
-
Verification: Look for the base peak at m/z 70 and the molecular ion at m/z 168. Confirm the presence of the
isotope peak at m/z 170 (~4.5% abundance relative to 168).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Thiazole Derivatives. National Institute of Standards and Technology.[3] [Link]
-
Haginaka, J., et al. (2018). Fragmentation patterns of nicotine and related alkaloids in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for alpha-cleavage mechanisms).
-
PubChem. (2024). Compound Summary: Nornicotine.[4] National Library of Medicine. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole, 2-methyl- [webbook.nist.gov]
- 4. docs.manupatra.in [docs.manupatra.in]
Structural Elucidation & Pharmacophore Alignment: 2-Methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole
[1]
Executive Summary
This guide details the structural characterization and comparative analysis of 2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole , a synthetic bioisostere of nicotine targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1] Unlike standard commercial comparisons, this technical document focuses on crystallographic performance : the molecule's ability to adopt the bioactive conformation required for high-affinity binding, compared against the natural ligand (S)-Nicotine and the synthetic agonist ABT-418 .[1]
Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.[1]
The Structural Challenge: Bioisosterism in nAChR Ligands
The primary objective of substituting the pyridine ring of nicotine with a 1,3-thiazole moiety is to modulate metabolic stability and receptor subtype selectivity (specifically
Key Performance Metrics for Validation:
-
Internitrogen Distance (
): Must approximate the ~4.8 Å distance found in the bioactive nicotine conformation. -
Inter-ring Torsion Angle (
): The thiazole ring must rotate to mimic the pyridine vector. -
Absolute Configuration: Unambiguous confirmation of the (2R) stereocenter, as the enantiomeric purity dictates agonist vs. antagonist activity.
Experimental Protocol: Crystallization & Data Collection
As the free base of pyrrolidine-thiazole analogs is often an oil or low-melting solid, direct X-ray diffraction is challenging.[1] The following protocol utilizes salt formation to generate diffraction-quality single crystals, a critical step for "performance" verification.
Phase I: Salt Selection & Crystal Growth
Rationale: We utilize Di-p-toluoyl-L-tartaric acid not just for crystallization, but to verify enantiomeric purity via the diastereomeric salt method.[1]
-
Stoichiometry: Dissolve 0.1 mmol of the free base (2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole) in 2 mL of anhydrous ethanol.
-
Acid Addition: Add 0.1 mmol of Di-p-toluoyl-L-tartaric acid (dissolved in 1 mL ethanol) dropwise.
-
Vapor Diffusion: Place the solution in a small vial (inner vessel). Place this vial inside a larger jar containing n-hexane (antisolvent). Seal tightly.
-
Incubation: Allow to stand at 4°C for 7–14 days. Slow diffusion of hexane will induce nucleation.
Phase II: X-Ray Data Collection Strategy
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion (B-factors) of the flexible pyrrolidine ring.
-
Radiation: Use Cu K
( Å).[1]-
Why? The sulfur atom in the thiazole ring provides sufficient anomalous scattering signal (
) with Copper radiation to determine absolute configuration (Flack parameter) without heavy metal derivatization.[1]
-
Workflow Visualization
Figure 1: Decision tree for converting the oily free base into a crystalline salt suitable for absolute structure determination.
Comparative Data Analysis: Thiazole Analog vs. Nicotine
This section compares the crystallographic parameters of the target molecule against the "Gold Standards" of the field: (S)-Nicotine and ABT-418 (an isoxazole bioisostere).[1]
Table 1: Crystallographic Parameters (Reference vs. Target)
Note: Data for the Target is derived from typical values for this structural class to serve as a benchmarking guide.
| Parameter | (S)-Nicotine [Ref 1] | ABT-418 [Ref 2] | Target: Thiazole Analog (Expected) |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic / Orthorhombic |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | 4 |
| C-N Bond (Pyrrolidine) | 1.47 Å | 1.48 Å | 1.46 – 1.48 Å |
| Internitrogen Dist. | 4.82 Å | 4.65 Å | 4.90 – 5.10 Å |
| Ring Planarity | Pyridine: Planar | Isoxazole: Planar | Thiazole: Planar (<0.02 Å deviation) |
Critical Structural Analysis
1. The "Pharmacophore Distance" (
-
Nicotine: The distance is ~4.8 Å.
-
Thiazole Target: Due to the geometry of the 5-membered thiazole ring (bond angles ~116° at C-2 vs 120° in pyridine), the vector projecting the pyrrolidine ring shifts.[1]
-
Validation Rule: If your X-ray data shows
Å, the analog may fail to fit the orthosteric binding site of .[1]
2. Conformational Flexibility (Torsion Angles)
The torsion angle connecting the two rings (
-
Observation: In the crystal lattice, intermolecular hydrogen bonds (from the salt counter-ion) often lock the molecule in a specific conformation.
-
Correction: You must compare the crystal torsion angle with calculated solution-phase minima (DFT). If the crystal conformation is high-energy (>5 kcal/mol above global min), the crystal structure is an artifact of packing forces, not the bioactive state.[1]
Structural Logic & Pharmacophore Mapping
The substitution of the 6-membered pyridine with a 5-membered thiazole changes the "presentation" of the cationic center (pyrrolidine N).[1]
Pathway: Pharmacophore Overlap
Figure 2: Logical flow for assessing if the crystallographic data predicts biological efficacy. The alignment focuses on the cationic nitrogen (pyrrolidine) and the hydrogen-bond acceptor (thiazole nitrogen).[1]
Interpretation of Results
When you have solved the structure (R-factor < 5%), apply these criteria to judge the "performance" of the molecule:
-
Absolute Configuration (Flack Parameter):
-
For the (2R) target, the Flack parameter (
) must be 0.0 (within 3 ) .[1] -
If
, you have synthesized the (2S) enantiomer.[1] -
Significance: The (2S)-thiazole analog would correspond stereochemically to natural (S)-nicotine, but due to Cahn-Ingold-Prelog priority rule changes (S vs N), the bioactive enantiomer label might flip.[1] Always rely on the 3D coordinates, not just the R/S label.
-
-
Hydrogen Bonding Network:
-
Look for a strong H-bond between the protonated pyrrolidine nitrogen and the salt counter-ion (e.g., Tartrate oxygen).[1] This mimics the interaction with Trp147 in the nAChR binding pocket.
-
Data Check: The
distance should be 2.6 – 2.8 Å .
-
References
-
Powell, H. M., & Toussaint, J. (1947).[1] The Crystal Structure of Nicotine and its Salts. Nature, 159, 569.[1] [1]
-
Holladay, M. W., et al. (1997).[1] Structure-Activity Relationships of Isoxazole and Isothiazole Analogues of Nicotine. Journal of Medicinal Chemistry, 40(26), 4169–4194.[1]
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD Entry: Nicotine Hydrogen Tartrate.
-
Brejc, K., et al. (2001).[1] Crystal structure of an ACh-binding protein reveals the ligand-binding domain of nicotinic receptors.[1][2] Nature, 411, 269–276.[1]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
